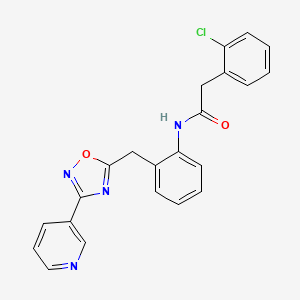

2-(2-chlorophenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O2/c23-18-9-3-1-6-15(18)12-20(28)25-19-10-4-2-7-16(19)13-21-26-22(27-29-21)17-8-5-11-24-14-17/h1-11,14H,12-13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQWQFZEQHPOPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-chlorophenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a derivative of the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a chlorophenyl group and a pyridinyl-oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

-

Anticancer Activity

- Mechanisms : The oxadiazole derivatives have been shown to exhibit anticancer properties by targeting various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Case Studies : Recent studies indicate that compounds with similar structures have demonstrated cytotoxicity against multiple cancer cell lines. For instance, derivatives have shown IC50 values ranging from 0.48 µM to 0.89 µM against cyclooxygenase-2 (COX-2), suggesting potent anti-inflammatory and anticancer properties .

-

Antimicrobial Activity

- Mechanisms : The presence of the pyridine and oxadiazole rings contributes to the antimicrobial efficacy by disrupting microbial cell wall synthesis and inhibiting key metabolic pathways .

- Research Findings : A study highlighted that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

-

Anti-inflammatory Effects

- Mechanisms : The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions. This is supported by findings that similar compounds have been effective in reducing inflammation in animal models .

- Data Table : Below is a summary of the anti-inflammatory activity of related oxadiazole derivatives:

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.48 | COX-2 |

| Compound B | 0.75 | COX-1 |

| Compound C | 0.89 | COX-2 |

Mechanistic Insights

The biological activity of 2-(2-chlorophenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is largely attributed to its interaction with specific biological targets:

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit specific kinases involved in cancer progression, such as c-KIT kinase, which is crucial in gastrointestinal stromal tumors (GISTs) .

Anti-inflammatory Properties

The compound has shown promise as a potential 5-lipoxygenase inhibitor , suggesting that it may be effective in treating inflammatory conditions. In silico studies have indicated that modifications to the structure can enhance its potency against inflammatory pathways .

Antimicrobial Activity

Preliminary investigations into the antimicrobial efficacy of related compounds have demonstrated notable activity against various bacterial strains. The presence of the chlorophenyl and oxadiazole groups is believed to enhance membrane permeability and disrupt bacterial cell functions .

Case Study 1: Anticancer Research

A study published in Molecular Cancer Therapeutics highlighted the synthesis of related compounds that inhibited tumor growth in GIST models. The structural similarity to 2-(2-chlorophenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide suggests that this compound could serve as a lead for further development .

Case Study 2: Anti-inflammatory Mechanisms

In a recent investigation into anti-inflammatory agents, derivatives were tested for their activity against lipoxygenase enzymes. The results indicated that modifications to the oxadiazole ring significantly enhanced inhibitory effects, paving the way for optimized drug candidates targeting inflammatory diseases .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Bulk : Bulky groups (e.g., biphenyl in 47–48) reduce yields (55–71%) compared to smaller substituents (72% for 46), suggesting steric hindrance during synthesis .

- Electron-Withdrawing Groups : Trifluoromethyl (47–48) and pyridinyl (49–51) substituents enhance purity (>99%), likely due to improved crystallization.

- Linker Flexibility : Compound 50, with a methyl linker, shows the lowest yield (30%), indicating challenges in forming short, rigid connections .

Comparison to Target Compound: The target compound’s pyridin-3-ylmethyl group aligns with 49–51 but lacks the 4-methylpiperidine moiety.

Pyridin-3-yl Derivatives ( and )

- ZINC C01063900 : 2-Methanesulfonamido-N-[(pyridin-3-yl)methyl]benzamide features a pyridin-3-ylmethyl group but replaces oxadiazole with a sulfonamide. This substitution may reduce metabolic stability compared to the oxadiazole-containing target compound .

- Compound 618415-13-7 () : N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide uses a pyridin-2-yl group and triazole ring. The pyridine positional isomer (2- vs. 3-yl) could alter binding specificity, as pyridin-3-yl often participates in distinct hydrogen-bonding networks .

Chlorophenyl Acetamide Analogs ()

The compound CPA (2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide) shares the 2-chlorophenyl and acetamide motifs but incorporates a thienopyridine-oxadiazole hybrid. The thienopyridine moiety may enhance π-stacking interactions compared to the target compound’s pyridin-3-yl group, though at the cost of increased synthetic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.